molecular formula C13H10ClN3O B1416401 8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 2197056-57-6

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B1416401
CAS No.: 2197056-57-6
M. Wt: 259.69 g/mol
InChI Key: VDZQKVMZRWUAIL-UHFFFAOYSA-N
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Description

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a benzofuro-pyrimidine core with a chloro and cyclopropyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of 8-Chloro-N-cyclopropyl1Similar compounds have been found to inhibit the activity ofCDK2/cyclin A2 , which plays a crucial role in cell cycle regulation.

Mode of Action

It’s suggested that similar compounds exhibit inhibitory effects, possibly through interaction with their targets that leads to changes in cellular processes .

Biochemical Pathways

Given its potential target, it may influence pathways related tocell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine are not explicitly mentioned in the search results. These properties would be crucial in determining the bioavailability of the compound.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have a significant impact on cellular processes.

Biochemical Analysis

Biochemical Properties

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various enzymes, proteins, and other biomolecules, including kinases and receptors. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity. This compound’s inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) have been documented, making it a valuable tool in studying cell cycle regulation and cancer biology .

Cellular Effects

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine involves binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as CDKs, leading to their inhibition. This inhibition disrupts the normal progression of the cell cycle, resulting in cell cycle arrest and apoptosis. Additionally, 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine can modulate gene expression by affecting transcription factors and signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments. Its degradation products may also exhibit biological activity, which could contribute to the observed effects over time .

Dosage Effects in Animal Models

The effects of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. For example, the compound may be actively transported into cells via membrane transporters, where it can exert its biological effects. Additionally, binding proteins may facilitate its distribution to target tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the chloro and cyclopropyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated compound.

Scientific Research Applications

8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine shares structural similarities with other benzofuro-pyrimidine derivatives.
  • Compounds such as 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-ol and 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-thiol are structurally related.

Uniqueness

The uniqueness of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and applications.

Properties

IUPAC Name

8-chloro-N-cyclopropyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-7-1-4-10-9(5-7)11-12(18-10)13(16-6-15-11)17-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZQKVMZRWUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC3=C2OC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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